Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H13NO2 . It is used in the preparation of blue pyrrole dyes and as an intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors and their metabolites .
Synthesis Analysis
This compound can be synthesized by the aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .Molecular Structure Analysis
The molecular structure of Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate has been studied using various spectroscopic techniques including 1H NMR spectroscopy and X-ray analysis .Chemical Reactions Analysis
The condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole in absolute boiling ethanol affords new azomethines as Schiff bases . The reaction of these compounds with thioglycolic acid in toluene, DMF, or AcOH at reflux with or without the addition of ZnCl2 as well as under microwave irradiation had an unusual pathway leading to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1H-pyrrole-2-carboxylate exclusively .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is 167.205 Da . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
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- Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
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Antibacterial and Antitubercular Activity
- A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were prepared and underwent thorough characterization and evaluation for antibacterial activity .
- Some of the synthesized compounds showed strong antibacterial and antitubercular properties .
- A molecular docking investigation was conducted to determine the potential mode of action of the synthesized compounds. The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
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Spectral Analyses and Quantum Chemical Calculations
- Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine .
- The properties of this compound have been evaluated by quantum chemical calculations .
- The calculated thermodynamic parameters show that the formation reaction of this compound is exothermic and spontaneous at room temperature .
- The vibrational analysis indicates that this compound forms a dimer in the solid state by heteronuclear double hydrogen bonding .
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Antibacterial Activity and Reaction with Thioglycolic Acid
- Condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromophenyl(tolyl))-1H-pyrazole in absolute boiling ethanol afforded new azomethines as Schiff bases .
- Reaction of these compounds with thioglycolic acid in toluene, DMF, or AcOH at reflux with or without the addition of ZnCl2 as well as under microwave irradiation had an unusual pathway leading to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1H-pyrrole-2-carboxylate exclusively .
- The obtained azomethines were found to be effective only against Gram-positive bacteria .
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Spectral Analyses and Quantum Chemical Calculations
- Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine .
- The properties of this compound have been evaluated by quantum chemical calculations .
- The calculated thermodynamic parameters show that the formation reaction of this compound is exothermic and spontaneous at room temperature .
- The vibrational analysis indicates that this compound forms a dimer in the solid state by heteronuclear double hydrogen bonding .
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Synthesis of Boron Dipyrromethene (BODIPY) Dyes
- 2,4-Dimethylpyrrole, a derivative of Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, may be used in the synthesis of 2,5-bis(2′,4′-dimethyl-5′-pyrryl)p-benzoquinone boron dipyrromethene (BODIPY) dyes .
- BODIPY dyes are a class of fluorescent dyes, known for their high fluorescence quantum yield, good photostability, and tunable absorption/emission wavelengths .
- They are widely used in biological imaging and sensing, photodynamic therapy, and organic light-emitting diodes (OLEDs) .
properties
IUPAC Name |
ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6(2)7(3)10-8/h5,10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUXFNQDUIJYPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176411 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | |
CAS RN |
2199-45-3 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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